Cas no 86988-50-3 (4-(Trifluoroacetyl)benzaldehyde)

4-(Trifluoroacetyl)benzaldehyde structure
86988-50-3 structure
Nome del prodotto:4-(Trifluoroacetyl)benzaldehyde
Numero CAS:86988-50-3
MF:C9H5F3O2
MW:202.130013227463
MDL:MFCD12547943
CID:708679
PubChem ID:13063210

4-(Trifluoroacetyl)benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzaldehyde,4-(2,2,2-trifluoroacetyl)-
    • 4-(2,2,2-trifluoroacetyl)benzaldehyde
    • 4-(Trifluoroacetyl)benzaldehyde
    • 4-(2,2,2-Trifluoroacetyl)benzaldehyde (ACI)
    • Benzaldehyde, 4-(trifluoroacetyl)- (9CI)
    • DTXSID90516862
    • QZIUSAUIKVMLEX-UHFFFAOYSA-N
    • Benzaldehyde, 4-(trifluoroacetyl)-
    • SCHEMBL7235139
    • G64295
    • DB-273566
    • 86988-50-3
    • 1-(4-Formylphenyl)-2,2,2-trifluoroethan-1-one, 4'-Formyl-2,2,2-trifluoroacetophenone
    • MFCD12547943
    • CS-0356361
    • AKOS027385276
    • PS-11428
    • MDL: MFCD12547943
    • Inchi: 1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H
    • Chiave InChI: QZIUSAUIKVMLEX-UHFFFAOYSA-N
    • Sorrisi: O=CC1C=CC(C(C(F)(F)F)=O)=CC=1

Proprietà calcolate

  • Massa esatta: 202.02416388g/mol
  • Massa monoisotopica: 202.02416388g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 227
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 34.1Ų

4-(Trifluoroacetyl)benzaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
T899695-50mg
4-(Trifluoroacetyl)benzaldehyde
86988-50-3
50mg
$ 95.00 2022-06-02
ChemScence
CS-0356361-250mg
4-(2,2,2-Trifluoroacetyl)benzaldehyde
86988-50-3
250mg
$107.0 2022-04-26
Apollo Scientific
PC6194-5g
4-(Trifluoroacetyl)benzaldehyde
86988-50-3 95%
5g
£640.00 2024-05-25
abcr
AB280868-5g
4-(Trifluoroacetyl)benzaldehyde; .
86988-50-3
5g
€1497.20 2025-03-13
Ambeed
A694430-1g
4-(2,2,2-Trifluoroacetyl)benzaldehyde
86988-50-3 97%
1g
$284.0 2025-03-05
A2B Chem LLC
AC13383-250mg
4-(Trifluoroacetyl)benzaldehyde
86988-50-3 95%
250mg
$114.00 2024-04-19
A2B Chem LLC
AC13383-5g
4-(Trifluoroacetyl)benzaldehyde
86988-50-3 95%
5g
$1054.00 2024-04-19
1PlusChem
1P004L9J-5g
Benzaldehyde,4-(2,2,2-trifluoroacetyl)-
86988-50-3 95%
5g
$1385.00 2025-02-21
ChemScence
CS-0356361-1g
4-(2,2,2-Trifluoroacetyl)benzaldehyde
86988-50-3
1g
$241.0 2022-04-26
abcr
AB280868-5 g
4-(Trifluoroacetyl)benzaldehyde; .
86988-50-3
5g
€1179.20 2023-04-26

4-(Trifluoroacetyl)benzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Butyllithium
2.1 Catalysts: Dimethylformamide
Riferimento
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al, Journal of Organometallic Chemistry, 1983, 251(2), 139-48

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Dimethylformamide
Riferimento
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al, Journal of Organometallic Chemistry, 1983, 251(2), 139-48

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  15 min, rt; 1 h, rt
1.2 Solvents: Water ;  reflux → rt
2.1 Solvents: Tetrahydrofuran ;  10 min, 0 °C
2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; rt
3.1 Reagents: Silica ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  24 h, rt
4.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Riferimento
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Riferimento
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Silica ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Riferimento
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Metodo di produzione 6

Condizioni di reazione
1.1 -
2.1 Catalysts: Butyllithium
3.1 Catalysts: Dimethylformamide
Riferimento
Regiospecific synthesis of aromatic compounds via organometallic intermediates. I. para-Substituted benzenes
Chen, Loomis S.; et al, Journal of Organometallic Chemistry, 1983, 251(2), 139-48

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  10 min, 0 °C
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 10 min, 0 °C; 6 h, rt; rt → 0 °C; 10 min, 0 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ,  Water ;  10 min, 0 °C; rt
2.1 Reagents: Silica ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  24 h, rt
3.1 Reagents: 2,6-Lutidine ,  Piperidinium, 4-(acetylamino)-2,2,6,6-tetramethyl-1-oxo-, tetrafluoroborate(1-) … Solvents: Dichloromethane ;  overnight, rt
Riferimento
Oxidation of α-Trifluoromethyl Alcohols Using a Recyclable Oxoammonium Salt
Kelly, Christopher B.; et al, Journal of Organic Chemistry, 2012, 77(18), 8131-8141

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Oxygen Catalysts: 3-Oxo-9-azabicyclo[3.3.1]non-9-yloxy Solvents: Acetic acid ;  18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Riferimento
Organocatalytic Aerobic Oxidation of α-Fluoroalkyl Alcohols to Fluoroalkyl Ketones at Room Temperature
Kadoh, Yoichi; et al, Advanced Synthesis & Catalysis, 2015, 357(10), 2193-2198

4-(Trifluoroacetyl)benzaldehyde Raw materials

4-(Trifluoroacetyl)benzaldehyde Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86988-50-3)4-(Trifluoroacetyl)benzaldehyde
A1185712
Purezza:99%
Quantità:1g
Prezzo ($):232.0